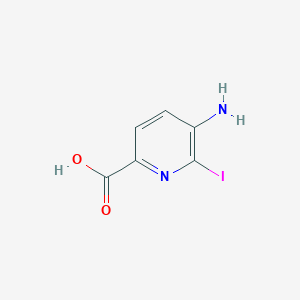

5-Amino-6-iodopicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5IN2O2 |

|---|---|

Molecular Weight |

264.02 g/mol |

IUPAC Name |

5-amino-6-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) |

InChI Key |

UZNAHKQTQYNFBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N)I)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 6 Iodopicolinic Acid

Comprehensive Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond formations and suitable precursor molecules.

Analysis of Key Bond Formations for 5-Amino-6-iodopicolinic Acid

The structure of this compound presents several key bonds, the disconnection of which can suggest different synthetic routes. The primary disconnections to consider are the carbon-iodine (C-I), carbon-nitrogen (C-N), and carbon-carbon (C-C) bond of the carboxylic acid group.

C-I Bond Disconnection: This is a common strategy for introducing halogens. The disconnection of the C-I bond suggests a precursor without the iodine atom, which would be 5-aminopicolinic acid. The forward reaction would then be a regioselective iodination.

C-N Bond Disconnection: Breaking the C-N bond points to a 6-iodopicolinic acid derivative as a precursor, with the amino group being introduced in the forward synthesis. This approach relies on nucleophilic aromatic substitution or other amination methods on a pyridine (B92270) ring.

C-COOH Bond Disconnection: Disconnecting the carboxylic acid group suggests a 3-amino-2-iodopyridine precursor. The carboxylic acid group can be introduced through various methods such as carboxylation or oxidation of a methyl group.

Each of these disconnection strategies offers a unique pathway with its own set of challenges and advantages regarding regioselectivity and functional group compatibility.

Identification of Suitable Precursor Building Blocks

Based on the retrosynthetic disconnections, several key precursor building blocks can be identified. The selection of the most appropriate precursor depends on its commercial availability, stability, and the efficiency of the subsequent transformations.

| Precursor Building Block | Corresponding Disconnection | Rationale |

| 5-Aminopicolinic acid | C-I Bond | A common starting material, allowing for late-stage iodination. |

| 6-Iodopicolinic acid | C-N Bond | Useful if selective amination at the C5 position can be achieved. |

| 2,3-Diaminopyridine | C-I and C-COOH Bonds | Could be a versatile precursor, but would require selective functionalization. |

| 2-Amino-6-chloropicolinic acid | C-I and C-N Bonds | The chloro group can be a precursor to the iodo group via halogen exchange. |

Modern Forward Synthesis Pathways

Forward synthesis involves the construction of the target molecule from simpler starting materials, guided by the retrosynthetic analysis. Modern synthetic methods offer a range of techniques for the regioselective functionalization of pyridine rings.

Regioselective Iodination Techniques for Picolinic Acid Derivatives

The direct iodination of picolinic acid derivatives requires careful control to achieve the desired regioselectivity. The presence of both an activating amino group and a deactivating carboxylic acid group on the pyridine ring influences the position of iodination.

One potential strategy involves the electrophilic iodination of a protected 5-aminopicolinic acid derivative. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C6 position is ortho to the amino group, making it a favorable site for iodination. A variety of iodinating reagents can be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). A radical-based direct C-H iodination protocol has also been developed for pyridines, which can undergo C3 and C5 iodination. rsc.orgrsc.org

A study on the synthesis of aminopicolinic acids demonstrated the preparation of 4-iodopicolinic acid from picolinic acid via treatment with thionyl chloride followed by reaction with hydriodic acid (HI) and hypophosphorous acid (H3PO2). umsl.edu This suggests that halogenation at various positions on the picolinic acid ring is feasible.

Stereoselective Amination Strategies for Pyridine Systems

Introducing an amino group at the C5 position of a 6-iodopicolinic acid precursor is another viable synthetic route. The Chichibabin reaction is a classic method for the amination of pyridines, but it typically occurs at the C2 or C6 positions and requires harsh conditions. researchgate.net

More modern approaches, such as the Buchwald-Hartwig amination, allow for the cross-coupling of amines with aryl halides. This palladium-catalyzed reaction could be applied to a 5-bromo-6-iodopicolinic acid derivative, where the bromine atom is selectively displaced by an amine. Metal-free site-selective C-N bond-forming reactions of polyhalogenated pyridines have also been reported, offering an alternative approach. rsc.org

Another strategy involves the nitration of a 6-iodopicolinic acid derivative, followed by the reduction of the nitro group to an amino group. The synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation. umsl.edu A similar approach could be adapted for the synthesis of this compound.

Optimization of Carboxylic Acid Group Introduction

The introduction of the carboxylic acid group can be achieved at various stages of the synthesis. If starting from a substituted pyridine without the carboxyl group, several methods can be employed.

One common method is the oxidation of a methyl group at the C2 position. For instance, 6-amino-5-iodo-2-methylpyridine could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield the desired picolinic acid.

Alternatively, a halogenated precursor, such as 2-bromo-5-amino-6-iodopyridine, could undergo a metal-catalyzed carbonylation reaction or be converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by quenching with carbon dioxide to install the carboxylic acid group.

The synthesis of 4-aminopyridine-2-carboxylic acid has been reported starting from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid via catalytic hydrogenation. chemicalbook.com This indicates that the carboxylic acid group can be carried through multiple synthetic steps.

Palladium-Catalyzed Cross-Coupling Approaches for Iodinated Pyridines

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable in the synthesis of complex heterocyclic molecules, including derivatives of iodinated pyridines. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of established cross-coupling reactions can be applied to develop potential synthetic routes.

Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are instrumental in the functionalization of pyridine rings. nih.gov For instance, a plausible strategy could involve the introduction of the amino group at a later stage of the synthesis via a Buchwald-Hartwig amination of a suitably protected 6-iodopicolinic acid derivative. Alternatively, the iodine atom could be introduced onto a pre-existing aminopicolinic acid scaffold through palladium-catalyzed C-H activation and subsequent halogenation, although this can present challenges with regioselectivity.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine-based ligands (e.g., Xantphos, PPh₃) can be screened to optimize the reaction yield and selectivity. nih.gov The following table summarizes various palladium-catalyzed cross-coupling reactions that are relevant to the synthesis of functionalized iodinated pyridines.

Table 1: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst/Ligand System (Examples) | Bond Formed | Potential Application in Synthesis |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd(OAc)₂ / SPhos | C-C | Introduction of aryl or vinyl substituents onto the pyridine ring. |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (alkenyl) | Alkenylation of the pyridine ring. |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃ / BINAP | C-N | Introduction of the amino group. |

| Sonogashira Coupling | Aryl Halide + Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) | Introduction of alkynyl functionalities. |

Researchers have successfully synthesized various aminopicolinic acid derivatives using these methods. For example, Sonogashira coupling has been employed to create extended aminopicolinic acid structures by reacting 4-iodomethylpicolinate with substituted anilines in the presence of a palladium-copper catalyst system. umsl.eduumsl.edu This highlights the versatility of palladium catalysis in constructing complex picolinic acid analogs.

Sustainable and Efficient Synthetic Protocols

The chemical industry is increasingly shifting towards more sustainable and efficient manufacturing processes. This trend is driven by the need to reduce environmental impact, improve safety, and lower production costs. The synthesis of this compound is no exception, with research focusing on the implementation of flow chemistry and the application of green chemistry principles.

Flow Chemistry Implementation for this compound Production

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing. mdpi.com Reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. uc.pt

While the direct application of flow chemistry to the production of this compound is not yet widely reported, the synthesis of other heterocyclic compounds and active pharmaceutical ingredients (APIs) in flow has been successfully demonstrated. mdpi.comuc.pt These examples provide a strong basis for developing a continuous-flow process for the target molecule.

A potential flow synthesis could involve a multi-step sequence where the starting materials are sequentially passed through different reactor modules, each performing a specific chemical transformation. For instance, the iodination of an aminopicolinic acid precursor could be performed in one module, followed by a purification step in another, all within a closed and automated system. The benefits of such an approach are summarized in the table below.

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Benefit for Synthesis |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time. | Improved yield, selectivity, and reproducibility. |

| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. | Safer handling of exothermic or unstable reactions. |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions. | Faster process development and optimization. |

| Scalability | Production can be scaled up by running the system for longer periods. | Seamless transition from laboratory to industrial scale. |

| Integration of Steps | Multiple reaction and purification steps can be combined into one continuous process. | Reduced manual handling and increased efficiency. |

Green Chemistry Principles in the Synthesis of Iodinated Aminopicolinic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in The synthesis of iodinated aminopicolinic acids can be made more environmentally friendly by adopting these principles.

One key area of focus is the development of greener iodination methods. Traditional iodination procedures often rely on harsh reagents and generate significant waste. nih.govnih.govsemanticscholar.org Recent research has explored more sustainable alternatives, such as the use of molecular iodine in combination with eco-friendly oxidants. mdpi.com Another promising approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. nih.govnih.govsemanticscholar.org This solvent-free method has been successfully applied to the iodination of pyrimidine (B1678525) derivatives, achieving high yields in short reaction times. nih.govnih.govsemanticscholar.org

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of Iodinated Aminopicolinic Acids |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. For example, using molecular iodine instead of harsher iodinating agents. mdpi.com |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile organic compounds (VOCs) by using water or solvent-free conditions. nih.govnih.govsemanticscholar.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Mechanochemistry is a good example of this. nih.govnih.govsemanticscholar.org |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. |

By integrating these advanced synthetic methodologies and sustainable principles, the production of this compound can be significantly improved, paving the way for more efficient and environmentally responsible chemical manufacturing.

Chemical Transformations and Derivatization of 5 Amino 6 Iodopicolinic Acid

Reactivity Profiling of the Pyridine (B92270) Nucleus

The pyridine ring in 5-amino-6-iodopicolinic acid possesses a unique reactivity profile due to the presence of multiple substituents. The nitrogen atom within the ring acts as an electron-withdrawing group, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq This deactivation is a result of the nitrogen's electronegativity, which reduces the electron density of the ring. uoanbar.edu.iq Consequently, electrophilic attack, if it occurs, is directed to specific positions based on the electronic effects of the existing substituents. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution. wikipedia.orguoanbar.edu.iq The positions most favorable for nucleophilic attack are typically those at the 2 and 4 positions relative to the ring nitrogen, as they bear a greater partial positive charge. uoanbar.edu.iq

The iodine atom at the 6-position is a key functional group that can participate in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. beilstein-journals.orgrsc.orglibretexts.org In these reactions, the iodo-substituent can be replaced with aryl, vinyl, or alkynyl groups, providing a versatile strategy for elaborating the molecular framework. beilstein-journals.orgambeed.com For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can introduce diverse aryl groups onto the pyridine ring. beilstein-journals.orgnih.gov

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Amide and Ester Formation via Controlled Reactions

The carboxylic acid functionality of this compound can be readily converted into amides and esters through standard condensation reactions. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. vvc.educhemistrysteps.com This reaction involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol. libretexts.org

Amide formation occurs through the reaction of the carboxylic acid with a primary or secondary amine. libretexts.orgsavemyexams.com This condensation reaction results in the formation of a new carbon-nitrogen bond. savemyexams.com The reaction can be facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride, which is more reactive towards amines. chemistrysteps.com

Table 1: Examples of Amide and Ester Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| This compound | Alcohol (e.g., Methanol) | Ester | Fischer Esterification vvc.edu |

| This compound | Amine (e.g., Ammonia) | Amide | Amidation savemyexams.com |

Decarboxylation Studies of this compound

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. weedmaps.com The ease of decarboxylation can depend on the stability of the resulting carbanion intermediate. While decarboxylation of simple carboxylic acids can be challenging, certain structural features can facilitate this process. For instance, β-keto acids and malonic acids readily undergo decarboxylation upon heating. masterorganicchemistry.com

The decarboxylation of amino acids can also be achieved under specific conditions, often involving radical-mediated pathways or photochemical methods. nih.gov For example, photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids to form alkyl radicals. nih.gov Another approach involves the conversion of the carboxylic acid to a thioacid, which can then be decarboxylated under photochemical conditions. nih.gov The study of decarboxylation conditions, such as temperature and time, is crucial for optimizing the reaction and understanding its kinetics. nih.gov

Modifications of the Amino Group

The amino group on the pyridine ring provides another handle for chemical modification, allowing for the introduction of a variety of functional groups.

N-Alkylation and N-Acylation Reactions

The amino group of this compound can undergo N-alkylation and N-acylation reactions. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reactions with alkyl halides or by reductive amination with aldehydes. d-nb.infonih.gov Catalytic methods for the direct N-alkylation of amino acids with alcohols have also been developed, offering a more atom-economical approach. d-nb.infonih.gov

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is a common method for protecting the amino group or for introducing specific acyl functionalities into the molecule. mdpi.com

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide nih.gov | N-Alkyl-5-amino-6-iodopicolinic acid |

| N-Alkylation | Alcohol (catalytic) d-nb.info | N-Alkyl-5-amino-6-iodopicolinic acid |

| N-Acylation | Acyl Chloride | N-Acyl-5-amino-6-iodopicolinic acid |

Diazotization and Subsequent Transformations for Further Diversification

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. researchgate.net This reaction typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. researchgate.net

Aliphatic diazonium salts are generally unstable and readily decompose, releasing nitrogen gas to form a carbocation. nih.gov However, aromatic diazonium salts are more stable and serve as versatile intermediates in organic synthesis. nih.gov They can undergo a variety of transformations, collectively known as Sandmeyer-type reactions, where the diazonium group is replaced by a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. nih.gov This provides a powerful strategy for introducing further diversity into the this compound scaffold. For example, diazotization followed by reaction with a copper(I) halide can be used to replace the amino group with a different halogen.

Transformations Involving the Aryl Iodine Substituent

The carbon-iodine bond at the C6 position of this compound is a versatile functional group for introducing molecular complexity. The high reactivity of the aryl iodide makes it an excellent substrate for both metalation and transition-metal-catalyzed cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchem-station.com The strategy relies on the use of a directing metalation group (DMG), which is typically a heteroatom-containing functionality that can coordinate to a strong organolithium base. This coordination directs the deprotonation to the adjacent ortho position, creating a nucleophilic aryl-lithium species that can then react with various electrophiles. wikipedia.orgchem-station.com

In the case of this compound, both the amino group and the carboxylic acid can potentially act as directing groups. However, the acidic proton of the carboxylic acid and the N-H proton of the amino group would be deprotonated first by a strong base like n-butyllithium (n-BuLi). To utilize these groups as DMGs, they typically require protection. For instance, the amino group can be protected as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) amide, and the carboxylic acid can be converted to an amide, such as an N,N-diethylamide. These protected forms are excellent DMGs. organic-chemistry.org

The presence of multiple potential directing groups and the iodine atom introduces challenges and opportunities for regioselectivity. The general hierarchy for directing group strength is well-established, with amides and carbamates being particularly strong. organic-chemistry.org For a protected derivative of this compound, such as an N,N-diethylpicolinamide, the primary directing group would be the picolinamide (B142947). However, the amino group at C5, even when protected, would also exert a directing influence.

A plausible DoM strategy would involve the protection of both the amino and carboxylic acid functionalities. For example, conversion to methyl 5-(pivalamido)-6-iodopicolinate would provide a substrate where the pivalamido group can direct metalation. Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) would be the preferred method. These non-nucleophilic bases are often used for pyridines to avoid nucleophilic addition to the ring. uwindsor.ca The metalation would be expected to occur at the C4 position, ortho to the powerful pivalamido directing group. Quenching this lithiated intermediate with an electrophile would introduce a new substituent at the C4 position.

It is important to note that the iodine at the C6 position can also undergo halogen-metal exchange with alkyllithium reagents like n-BuLi or t-BuLi. This reaction competes with DoM and would lead to functionalization at the C6 position. The choice of base is therefore critical in determining the reaction outcome. Using a lithium amide base generally favors deprotonation (DoM), while alkyllithiums can favor halogen-metal exchange, especially with aryl iodides.

The aryl iodine at the C6 position of this compound and its derivatives is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.orggoogle.comlibretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. google.com For derivatives of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C6 position. A patent for the synthesis of herbicidal compounds describes the direct Suzuki coupling of unprotected 4-amino-6-chloropicolinates with arylboronic acids, demonstrating the feasibility of such couplings on aminohalopyridine scaffolds. google.com Given that aryl iodides are generally more reactive than aryl chlorides in palladium catalysis, this compound esters are expected to be excellent substrates.

A typical reaction would involve treating the this compound ester with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. While pyridine boronic acids themselves can sometimes be challenging substrates, halogen-modified pyridines are effective coupling partners. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Aminopicolinate Based on data for methyl 4-amino-3,6-dichloropicolinate. google.com

| Parameter | Condition |

| Aryl Halide | Methyl 4-amino-3,6-dichloropicolinate |

| Boronic Acid | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid |

| Catalyst | PdCl₂(dppf)-CH₂Cl₂ adduct |

| Base | K₃PO₄ |

| Solvent | Dioxane / Water |

| Temperature | 85 °C |

| Yield | >80% |

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This methodology can be applied to this compound derivatives to introduce alkenyl substituents at the C6 position. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, and requires a base, often a tertiary amine like Et₃N or an inorganic base like Na₂CO₃. organic-chemistry.org The choice of phosphine (B1218219) ligands can be crucial for achieving high yields and selectivity. The reaction of the iodo-picolinate with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would lead to the corresponding 6-alkenyl-5-aminopicolinic acid derivatives. wikipedia.orgmdpi.com

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.org Applying this reaction to a this compound ester would enable the synthesis of 6-alkynyl-5-aminopicolinic acid derivatives. These products are valuable intermediates, as the alkyne moiety can be further transformed into a variety of other functional groups. Research on the synthesis of other substituted picolinic acids has demonstrated the successful use of Sonogashira coupling on iodo-picolinate systems. umsl.edu For instance, methyl 4-iodopicolinate has been coupled with ethynylanilines using a (Ph₃P)₂PdCl₂/CuI catalyst system. umsl.edu

Table 2: Example of Sonogashira Coupling on a Related Iodopicolinate Based on data for methyl 4-iodopicolinate. umsl.edu

| Parameter | Condition |

| Aryl Halide | Methyl 4-iodopicolinate |

| Alkyne | 4-Ethynylaniline |

| Catalyst | (Ph₃P)₂PdCl₂ |

| Co-catalyst | CuI |

| Base/Solvent | 2 M NH₃ in Ethanol |

| Temperature | Room Temperature |

| Time | 48 hours |

Advanced Spectroscopic and Structural Characterization of 5 Amino 6 Iodopicolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic compounds in solution. For 5-Amino-6-iodopicolinic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the picolinic acid ring and the protons of the amino group. The chemical shifts of the ring protons are influenced by the electronic effects of the three substituents: the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the halogen-bonding iodine atom. The amino group protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum will reveal six distinct carbon signals corresponding to the pyridine (B92270) ring carbons and the carboxyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbon bearing the iodine atom (C6) showing a characteristic upfield shift due to the heavy atom effect, while the carboxyl carbon will appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.5 - 8.0 | - |

| H4 | 6.5 - 7.0 | - |

| NH₂ | 4.0 - 5.5 (broad) | - |

| C2 (COOH) | - | 165 - 170 |

| C3 | - | 140 - 145 |

| C4 | - | 115 - 120 |

| C5 (C-NH₂) | - | 150 - 155 |

| C6 (C-I) | - | 90 - 95 |

| COOH | 11.0 - 13.0 (broad) | - |

To unequivocally assign the proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt A COSY spectrum would reveal the coupling between the adjacent aromatic protons (H3 and H4). The HSQC experiment correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of the protonated ring carbons. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assigning the quaternary carbons (C2, C5, and C6) by observing correlations from the ring protons. For instance, H3 would show correlations to C2, C4, and C5, while H4 would show correlations to C2, C3, and C5.

Solvent effects can be significant in the NMR analysis of this compound. The use of polar aprotic solvents like DMSO-d₆ is common for such compounds. In DMSO-d₆, the acidic proton of the carboxylic acid and the protons of the amino group are often observable and can exchange with residual water in the solvent. The choice of solvent can also influence the chemical shifts of the aromatic protons due to solvent-solute interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine are anticipated in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will likely appear as a broad band between 2500 and 3300 cm⁻¹. A strong carbonyl (C=O) stretching band from the carboxylic acid should be observed around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the pyridine ring and the C-I bond are expected to give rise to strong Raman signals. researchgate.net

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 | 3300 - 3500 |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | 1700 - 1730 |

| C=C, C=N Ring Stretches | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-I Stretch | 500 - 600 | 500 - 600 (strong) |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion and, consequently, the elemental composition of this compound. wikipedia.org Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). The loss of the iodine atom (127 Da) is also a probable fragmentation event. whitman.edu Deiodination can sometimes occur in the ion source, particularly with certain mobile phase additives like formic acid. researchgate.netresearchgate.netnih.gov Other potential fragmentations include the loss of water (18 Da) from the carboxylic acid and amine groups, and cleavage of the amino group.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 280.96 |

| [M-CO₂]⁺ | Loss of Carbon Dioxide | 236.97 |

| [M-I]⁺ | Loss of Iodine | 153.06 |

| [M-H₂O]⁺ | Loss of Water | 262.95 |

Single Crystal X-ray Diffraction for Absolute Structure Determination

For this compound, obtaining a suitable single crystal would allow for the precise measurement of the C-I, C-N, C-C, and C=O bond lengths, as well as the planarity of the pyridine ring. Hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules, as well as with solvent molecules if present, would be clearly elucidated. The crystal structure would provide the most accurate and unambiguous structural data for this compound.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center via modification of the carboxylic acid or amino group, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for their characterization. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules and studying their conformational properties in solution. The synthesis of such chiral derivatives could be pursued for applications in asymmetric catalysis or as chiral building blocks in medicinal chemistry. nih.gov

Computational and Theoretical Investigations of 5 Amino 6 Iodopicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely applied in chemistry and materials science to determine molecular properties, including optimized geometries, charge distributions, and thermodynamic data. fu-berlin.de DFT calculations are based on solving the Kohn-Sham equations, where the electronic energy of the ground state is determined by the electron density (ρ). mdpi.com This approach is computationally more efficient than other quantum mechanical methods while maintaining a high degree of accuracy, making it suitable for studying organic molecules. mdpi.com

For a molecule like 5-Amino-6-iodopicolinic acid, DFT calculations would begin with the optimization of its molecular geometry to find the most stable, lowest-energy conformation. mdpi.comyildiz.edu.tr Using a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p) or def2-TZVP, researchers can predict bond lengths, bond angles, and dihedral angles. mdpi.comyildiz.edu.trfrontiersin.org

Once the geometry is optimized, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. yildiz.edu.tr A smaller gap generally suggests higher reactivity. Other properties like the molecular electrostatic potential (MEP), dipole moment, and atomic charges can also be determined, which are vital for understanding intermolecular interactions. mdpi.com

While specific DFT studies on this compound are not prevalent in the literature, the established methodologies are routinely applied to similar amino acid and heterocyclic compounds. mdpi.comwiley.comarxiv.org The data generated from such calculations are fundamental for interpreting the molecule's behavior at an electronic level.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and based on typical values obtained for similar organic molecules.

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Ground State Energy | -1850.25 | Hartree | Total electronic energy of the optimized geometry. |

| HOMO Energy | -6.45 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. yildiz.edu.tr |

| LUMO Energy | -1.20 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. yildiz.edu.tr |

| HOMO-LUMO Gap | 5.25 | eV | Indicates chemical reactivity and stability. yildiz.edu.tr |

| Dipole Moment | 3.15 | Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) is a computer simulation technique used to analyze the physical movements of atoms and molecules over time. wikipedia.orgwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a molecule behaves, including its conformational changes and interactions with its environment, such as a solvent. wikipedia.orgmdpi.com This method is invaluable for exploring the conformational landscape of a molecule—the collection of different spatial arrangements it can adopt—and understanding its behavior in solution. nih.govnumberanalytics.comcresset-group.com

To study this compound, an MD simulation would typically start by placing the molecule in a simulation box filled with explicit solvent molecules, like water. The interactions between all atoms are described by a "force field," a set of empirical potential energy functions that define bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orgneutron-sciences.org The system is then allowed to evolve over a set period, often nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. mdpi.comnih.gov

Analysis of this trajectory reveals the molecule's flexibility and preferred shapes (conformations). numberanalytics.com It can identify stable, low-energy conformations and the transitions between them, providing a map of the molecule's energy landscape. nih.govcresset-group.com For this compound, MD simulations could elucidate how the amino and carboxylic acid groups interact with each other and with solvent molecules through hydrogen bonding. nih.gov This information is crucial for understanding its solubility, stability, and potential to interact with biological targets. MD simulations can also be used to calculate thermodynamic properties and assess the stability of different molecular states under various conditions. cresset-group.com

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation This table represents plausible data from an MD simulation to illustrate the conformational landscape.

| Conformer Cluster | Population (%) | Average Energy (kcal/mol) | Key Dihedral Angle (N-C-C-C) | Description |

|---|---|---|---|---|

| 1 | 45.3 | -15.2 | 175° | Extended conformation with minimal intramolecular hydrogen bonding. |

| 2 | 28.1 | -14.8 | -65° | Folded conformation stabilized by an intramolecular H-bond between the amino and carboxyl groups. |

| 3 | 15.5 | -13.5 | 60° | A distinct folded state, potentially stabilized by solvent bridging. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjetir.org This method is a cornerstone of modern drug discovery, as it allows for the prediction of the activity of new, unsynthesized molecules, thereby saving significant time and resources. industrialchemistryconsulting.comnih.govfrontiersin.org

A QSAR study on derivatives of this compound would involve several key steps. industrialchemistryconsulting.com First, a dataset of derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is collected. industrialchemistryconsulting.comjocpr.com Next, for each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., Hammett constants). industrialchemistryconsulting.comslideshare.net

Using statistical or machine learning methods—like multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM)—a mathematical model is built that relates the descriptors to the observed activity. wikipedia.orgindustrialchemistryconsulting.comijsdr.org The general form of a QSAR model is: Activity = f(descriptors). wikipedia.org

For derivatives of this compound, a QSAR model could identify which structural modifications are most likely to enhance a desired biological effect. For example, a model might reveal that increasing the lipophilicity at a certain position or adding a hydrogen bond donor at another position leads to higher activity. Once developed and rigorously validated, the QSAR model can be used to predict the activity of a virtual library of new derivatives, prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.orgjocpr.com

Table 3: Example of a Hypothetical QSAR Model for a Series of this compound Derivatives This table illustrates a sample QSAR equation and the contribution of different molecular descriptors. | QSAR Model Equation: pIC₅₀ = 1.25(cLogP) - 0.45(TPSA) + 0.89(N_HBD) + 3.50 | | :--- | :--- | | Statistical Metric | Value | | Number of Compounds (n) | 50 | | Correlation Coefficient (R²) | 0.88 | | Cross-validated R² (Q²) | 0.75 | | Descriptor | Definition | Coefficient | Interpretation | | cLogP | Calculated Logarithm of Partition Coefficient | +1.25 | Increased lipophilicity is positively correlated with activity. | | TPSA | Topological Polar Surface Area | -0.45 | Increased polarity is negatively correlated with activity. | | N_HBD | Number of Hydrogen Bond Donors | +0.89 | More hydrogen bond donors are favorable for activity. |

Chemoinformatics and Virtual Screening of this compound Analogues

Chemoinformatics is an interdisciplinary field that uses computational methods to analyze and manage vast amounts of chemical data. longdom.orgnih.govtaylorfrancis.com A key application of chemoinformatics in drug discovery is virtual screening (VS), a process that computationally searches large libraries of small molecules to identify those that are most likely to bind to a biological target or exhibit a desired activity. nih.govwikipedia.orgnih.gov This approach filters enormous virtual compound collections down to a manageable number for experimental testing. nih.gov

Virtual screening of analogues of this compound can be performed using two main strategies: ligand-based and structure-based methods. eurofinsdiscovery.comnvidia.commmsl.cz

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. nvidia.commmsl.cz It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. eurofinsdiscovery.com Starting with this compound as a reference or "query" molecule, LBVS methods search databases for compounds with similar 2D fingerprints, 3D shape, or pharmacophore features (the essential spatial arrangement of features like hydrogen bond donors/acceptors and aromatic rings). wikipedia.orgeurofinsdiscovery.comnvidia.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known (e.g., from X-ray crystallography), SBVS can be employed. eurofinsdiscovery.comnvidia.com The most common SBVS technique is molecular docking, which simulates the binding of potential ligands into the target's active site. wikipedia.orgmmsl.cz A scoring function then estimates the binding affinity for each compound. mmsl.cz A virtual library of analogues could be docked into a relevant target, and the top-scoring compounds would be selected as potential "hits."

These chemoinformatic approaches allow for the rapid and cost-effective exploration of chemical space to discover novel analogues of this compound with potentially improved properties. nih.govrsc.org

Table 4: Illustrative Results from a Hypothetical Virtual Screening Campaign for Analogues This table shows a ranked list of hypothetical hits from a virtual screening, a common output of such studies.

| Rank | Compound ID | Screening Method | Docking Score (kcal/mol) | Similarity Index (Tanimoto) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | ZINC12345678 | SBVS (Docking) | -10.2 | 0.78 | 8.5 |

| 2 | CHEMSP987654 | LBVS (Pharmacophore) | - | 0.92 | 8.2 |

| 3 | ZINC87654321 | SBVS (Docking) | -9.8 | 0.81 | 7.9 |

| 4 | CHEMSP123987 | SBVS (Docking) | -9.5 | 0.75 | 7.7 |

Applications of 5 Amino 6 Iodopicolinic Acid in Medicinal and Organic Chemistry

As a Core Scaffold for Novel Chemical Entities

The picolinic acid framework, the core of 5-amino-6-iodopicolinic acid, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govdiva-portal.org This means that this core structure is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The inherent features of the pyridine (B92270) ring, combined with the reactivity of its substituents, allow this compound to serve as a foundational skeleton for building novel chemical entities with diverse pharmacological profiles. ontosight.ai

The amino group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can form amides, esters, or act as a metal-chelating group. The iodine atom is particularly useful as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which allow for the introduction of various aryl, heteroaryl, or alkyl groups. umsl.edu This multi-faceted reactivity enables chemists to systematically modify the core structure, generating a multitude of derivatives to explore chemical space and identify compounds with desired biological activities. nih.govdiva-portal.org

Scaffold Hopping and Fragment-Based Design Utilizing Picolinic Acid Framework

Scaffold hopping is a key strategy in drug discovery where the central core of a known active molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key binding groups. cam.ac.uk The goal is to discover new classes of compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property. The picolinic acid framework is an effective tool for this approach. nih.govnih.gov For instance, researchers have used molecular modeling to identify alternative heterocyclic structures that mimic the binding mode of complex natural products, subsequently synthesizing picolinamide (B142947) derivatives with promising fungicidal activity. nih.gov This demonstrates that the picolinic acid scaffold can successfully replace more complex cores to generate new active compounds. nih.gov

Fragment-based drug design (FBDD) is another powerful method where small, low-affinity molecules (fragments) that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. cam.ac.uknih.gov Picolinic acid and its derivatives are well-suited for FBDD due to their small size and ability to act as metal-binding pharmacophores. nih.gov The strategic replacement of functional groups on the picolinic acid ring can lead to fragments with diverse physicochemical properties, expanding the library available for screening against various targets. nih.gov

Design of Targeted Libraries for Biological Screening

The creation of targeted or focused compound libraries is a cornerstone of modern drug discovery, allowing for efficient high-throughput screening (HTS) to identify new lead compounds. nih.govvipergen.com this compound is an ideal starting material for generating such libraries due to its multiple points of diversification.

Chemists can systematically vary the substituents at the amino, iodo, and carboxylic acid positions to produce a large, yet focused, collection of related molecules. acs.org This approach has been successfully employed to generate libraries of picolinic acid derivatives for various therapeutic areas. For example, a focused screen of a library of aminobenzamide-linked picolinic acids revealed compounds with submicromolar potency against both acute and chronic forms of the parasite Toxoplasma gondii. acs.org Similarly, libraries of picolinamide-based compounds have been synthesized and screened to discover new herbicides and fungicides. nih.gov The ability to generate diverse structures from a single, versatile precursor like this compound accelerates the discovery of molecules with specific biological functions. nih.govencyclopedia.pub

Precursor in the Synthesis of Complex Biologically Active Molecules

For example, iodinated picolinic acid derivatives can be coupled with various partners to construct larger, polycyclic systems. umsl.edu Research has shown the synthesis of unnatural derivatives of the anti-cancer agent narciclasine (B1677919) by coupling an iodopicolinic acid with a conduramine unit, using a Heck reaction to form the final isocarbostyryl ring system. researchgate.net The amino and carboxylic acid groups also allow for its incorporation into peptides or other biomolecules, further expanding its utility. chemrxiv.org The ability to use this compound as a key building block makes it highly valuable in synthetic organic and medicinal chemistry for accessing novel and complex molecular targets. open.ac.ukthieme.de

Development of Advanced Materials and Polymer Components

The applications of this compound extend beyond medicinal chemistry into the realm of materials science. The presence of both an amino group and a carboxylic acid group makes it an "amino acid" type monomer, which can potentially undergo polymerization to form novel polymers. ontosight.ai Amino acid-based polymers are of significant interest due to their potential biocompatibility and unique functional properties. nih.gov

The reactive sites on this compound could be used to synthesize specialized polymers. For example, the carboxylic acid and amino groups could be used to form polyamide chains through condensation polymerization. The pyridine ring and its substituents would then be pendant groups along the polymer backbone, imparting specific properties such as metal chelation, altered solubility, or thermal stability. The iodine atom could be used for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to create functional materials for applications in catalysis or as specialized coatings. While specific examples utilizing this compound in polymers are not extensively documented, the chemical nature of the molecule suggests its potential as a monomer for creating advanced materials with tailored characteristics. ontosight.ai

Interactive Data Tables

Table 1: Examples of Picolinic Acid Derivatives in Research

| Compound Class | Starting Scaffold | Key Synthetic Strategy | Application/Target | Reference(s) |

| Aminobenzamide-linked picolinic acids | Picolinic Acid | Library Synthesis & Screening | Toxoplasma gondii inhibitors | acs.org |

| Heterocyclic Picolinamides | Picolinamide | Scaffold Hopping, Molecular Modeling | Fungicides | nih.gov |

| Quinazoline Derivatives | Quinazoline | Ligand Design & Synthesis | 5-HT2A Receptor Ligands | nih.gov |

| Extended Aminopicolinic Acids | Picolinic Acid | Sonogashira Coupling | Ligands for Transition Metals | umsl.edu |

| Narciclasine Analogues | Iodopicolinic Acid | Intramolecular Heck Reaction | Anticancer Agents | researchgate.net |

Biological Research Applications and Mechanistic Studies of 5 Amino 6 Iodopicolinic Acid

Investigation of Enzyme Inhibition Mechanisms

The therapeutic potential of many small molecules lies in their ability to selectively inhibit the activity of enzymes involved in disease pathogenesis. Picolinic acid derivatives have been a subject of investigation for their enzyme inhibitory effects, particularly in the context of cancer research where kinases are prominent targets.

Detailed Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic analysis is fundamental to characterizing the interaction between an enzyme and an inhibitor. Such studies provide crucial data, including the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by half. This parameter is a key indicator of a compound's potency.

In the context of picolinic acid derivatives, research has focused on their potential to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key player in various cancers. While specific kinetic data for 5-amino-6-iodopicolinic acid is not extensively available, studies on related derivatives offer valuable insights. For instance, a novel synthesized derivative of picolinic acid, referred to as compound 5, demonstrated anticancer activity against A549 lung cancer cells with an IC50 value of 99.93 µM. pensoft.net Further research into a series of picolinamide (B142947) derivatives identified compounds with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, with some compounds exhibiting IC50 values as low as 27 nM. nih.gov Another study on bis-thiohydantoin derivatives targeting EGFR found IC50 values ranging from 90 nM to 178 nM. helsinki.fi

These kinetic parameters are essential for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to enhance its inhibitory potency and selectivity.

Below is an interactive data table summarizing the inhibitory activities of various picolinic acid and related derivatives against different kinases.

| Compound Class | Target Kinase | Compound ID | IC50 Value | Cell Line |

| Picolinic Acid Derivative | EGFR | Compound 5 | 99.93 µM | A549 |

| Picolinamide Derivative | VEGFR-2 | Compound 7h | 87 nM | - |

| Picolinamide Derivative | VEGFR-2 | Compound 9a | 27 nM | - |

| Picolinamide Derivative | VEGFR-2 | Compound 9l | 94 nM | - |

| Bis-thiohydantoin Derivative | EGFR | Compound 4c | 90 nM | - |

| Bis-thiohydantoin Derivative | EGFR | Compound 4e | 107 nM | - |

| Bis-thiohydantoin Derivative | EGFR | Compound 4d | 128 nM | - |

Identification of Molecular Targets and Binding Sites (e.g., EGFR kinase domain with picolinic acid derivatives)

Identifying the precise molecular target of a compound and its binding site is crucial for understanding its mechanism of action and for rational drug design. Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule to a protein target.

Several studies have employed molecular docking to investigate the interaction of picolinic acid derivatives with the ATP-binding site of the EGFR kinase domain. These studies have consistently shown that picolinic acid derivatives can fit well within this pocket, forming key interactions with amino acid residues that are critical for the receptor's function. researchgate.net For example, molecular docking of novel quinoxaline derivatives on the EGFR receptor has suggested strong binding affinities, which correlated well with their experimental IC50 values. nih.gov

The binding of these derivatives to the EGFR kinase domain typically involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with the aromatic residues in the active site. These interactions stabilize the enzyme-inhibitor complex, thereby blocking the binding of ATP and preventing the subsequent phosphorylation cascade that drives tumor cell proliferation. researchgate.netnih.gov

The following table summarizes the key interactions observed in molecular docking studies of picolinic acid and related derivatives with the EGFR kinase domain.

| Compound/Derivative | Key Interacting Residues in EGFR | Type of Interaction | Reference |

| Picolinic Acid Derivatives | Met793, Lys745, Cys797 | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| Quinoxaline Derivatives | Not specified | Strong binding to active site | nih.gov |

Mechanistic Toxicology Research of Related Picolinic Acid Compounds

Understanding the toxicological profile of a compound is as important as determining its efficacy. Mechanistic toxicology aims to elucidate the biochemical and molecular events that lead to adverse effects. For picolinic acid and its derivatives, toxicological research is essential to assess their safety for potential therapeutic use.

Studies on pyridine (B92270), the parent heterocycle of picolinic acid, have provided some insights into the potential toxicity of its derivatives. The toxicity of pyridine derivatives can vary significantly depending on their chemical structure. nih.govmdpi.comnih.gov Research has shown that the antibacterial activity of certain pyridine derivatives is dependent on their structure and their interaction with bacterial lipopolysaccharides. nih.gov Furthermore, the behavior of iodine species in pyridine has been a subject of study, which is relevant for understanding the properties of iodinated derivatives like this compound. acs.org

Toxicological assessments are crucial for identifying potential off-target effects and for establishing a therapeutic window for a new chemical entity.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, small molecules can exert their biological effects by binding to cell surface or intracellular receptors, thereby modulating their activity and downstream signaling pathways.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are essential tools for quantifying the affinity of a ligand for its receptor. These assays typically use a radiolabeled or fluorescently tagged ligand to compete with the test compound for binding to the receptor. The data generated from these assays, such as the dissociation constant (Kd) or the inhibition constant (Ki), provide a measure of the compound's binding affinity.

In a typical competitive binding assay, a constant concentration of the radiolabeled ligand is incubated with the receptor source (e.g., cell membranes or purified receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the data are used to calculate the IC50 of the test compound, which can then be converted to a Ki value.

Surface plasmon resonance (SPR) is another powerful technique used to study receptor-ligand interactions in real-time, providing kinetic data on the association and dissociation rates of the binding event. frontiersin.org

Elucidation of Downstream Signaling Events

Once a ligand binds to its receptor, it can trigger a cascade of intracellular signaling events that ultimately lead to a cellular response. Elucidating these downstream signaling pathways is crucial for understanding the full biological impact of a compound.

For inhibitors targeting EGFR, such as picolinic acid derivatives, the primary effect is the blockade of the tyrosine kinase activity of the receptor. This prevents the autophosphorylation of the receptor and the subsequent recruitment and activation of downstream signaling proteins. mdpi.com The two major downstream signaling pathways regulated by EGFR are the Ras-Raf-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-Akt-mTOR pathway, which plays a key role in cell survival and growth. mdpi.comnih.gov

Inhibition of EGFR by small molecules has been shown to lead to several downstream effects, including:

Induction of Apoptosis: A study on a novel picolinic acid derivative (compound 5) demonstrated that its cytotoxic effect on A549 lung cancer cells was mediated by the induction of apoptosis. This was evidenced by fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net

Cell Cycle Arrest: Some EGFR inhibitors can cause cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation. nih.gov

Modulation of Gene Expression: The inhibition of EGFR signaling can alter the expression of genes involved in cell growth, survival, and angiogenesis.

Understanding these downstream events provides a more complete picture of the compound's mechanism of action and can help in identifying biomarkers for predicting treatment response.

Role in Metal Chelation and Homeostasis within Biological Systems

The structure of this compound strongly suggests a capacity for metal chelation, a property inherent to its picolinic acid core. Picolinic acid is a well-established bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen of the carboxyl group nih.govdrugbank.com. This chelation ability is crucial for the transport and absorption of essential metal ions in biological systems nih.gov.

The sequestration of metal ions by picolinic acid derivatives is a key area of research. These compounds can form stable complexes with a variety of metal ions, including zinc, iron, copper, and chromium nih.govnih.gov. The addition of amino and iodo groups to the picolinic acid ring, as in this compound, would likely modulate the electron density of the aromatic ring and, consequently, the stability and selectivity of the metal complexes formed. The amino group, being an electron-donating group, could enhance the metal-coordinating ability of the pyridine nitrogen. The bulky iodine atom might introduce steric factors that influence which metal ions can be effectively sequestered.

Studies on dipicolinic acid (DPA), a related dicarboxylic acid derivative of pyridine, have shown that derivatives can be designed to selectively bind to the zinc ions in the active sites of metalloenzymes pensoft.netnih.govresearchgate.net. This suggests that this compound could also be investigated for its potential to selectively sequester specific metal ions, thereby influencing metal homeostasis within biological systems.

By chelating metal ions, this compound has the potential to influence the function of metalloproteins. Metalloproteins are a vast class of proteins that require metal ions for their structure and function, and they are involved in a wide array of biological processes nih.gov. The inhibition of metallo-β-lactamases by dipicolinic acid derivatives highlights how targeted chelation can disrupt enzymatic activity pensoft.netnih.govresearchgate.net.

Given this, this compound could potentially act as an inhibitor of metalloproteinases, a class of zinc-containing enzymes involved in tissue remodeling and disease processes. The design of specific inhibitors for these enzymes is an active area of pharmaceutical research nih.govmdpi.com. The ability of this compound to coordinate with zinc ions could make it a candidate for such applications.

Table 1: Potential Metal Ion Interactions of this compound

| Metal Ion | Potential for Chelation | Implied Biological Consequence |

|---|---|---|

| Zinc (Zn²⁺) | High | Modulation of metalloproteinase activity |

| Iron (Fe²⁺/Fe³⁺) | High | Influence on iron homeostasis and transport |

Examination of Effects on Specific Metabolic Pathways

The structural similarity of this compound to a key metabolite in the tryptophan degradation pathway suggests it could have significant effects on amino acid metabolism and related cellular processes.

Picolinic acid is an endogenous catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway drugbank.commdpi.compan.olsztyn.pl. This pathway is crucial for generating NAD+ and also produces several neuroactive and immunomodulatory molecules nih.govpan.olsztyn.plresearchgate.net. As a derivative of picolinic acid, this compound could potentially interfere with or modulate this pathway.

It might act as a competitive inhibitor of enzymes involved in the kynurenine pathway, or it could mimic the effects of picolinic acid itself. For instance, picolinic acid has been shown to have immunosuppressive effects by suppressing the proliferation and metabolic activity of CD4+ T cells researchgate.net. It is plausible that this compound could exhibit similar immunomodulatory properties. Furthermore, alterations in the kynurenine pathway are implicated in various diseases, making compounds that can modulate this pathway of significant research interest pan.olsztyn.pl.

Several studies have demonstrated that picolinic acid and its derivatives can induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells chimia.chmedchemexpress.com. A novel derivative of picolinic acid was found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. This suggests that the picolinic acid scaffold can be a starting point for the development of new anticancer agents.

The introduction of an amino group and a heavy halogen like iodine could enhance the cytotoxic and pro-apoptotic properties of the molecule. Iodinated compounds have been investigated for their cytotoxic effects, and in some cases, have been shown to induce necrosis and apoptosis mdpi.com. Therefore, this compound is a candidate for investigation as a potential modulator of apoptosis, with possible applications in cancer research.

Table 2: Potential Effects of this compound on Cellular Processes

| Cellular Process | Predicted Effect | Potential Mechanism of Action |

|---|---|---|

| Tryptophan Metabolism | Modulation | Interference with the kynurenine pathway |

| Immune Response | Immunosuppression | Mimicking the effects of picolinic acid on T-cells |

Neurobiological Investigations and Mechanistic Insights

The neuroactive nature of metabolites from the kynurenine pathway, including the neuroprotective effects of picolinic acid, points to a potential role for this compound in neurobiology nih.govresearchgate.net. Picolinic acid has been shown to antagonize the neurotoxic effects of another tryptophan metabolite, quinolinic acid nih.gov.

Furthermore, aminopyridine derivatives have been explored for their therapeutic potential in neurological disorders, primarily through their action as potassium channel blockers. The presence of the amino group on the pyridine ring of this compound suggests that it could also interact with neuronal ion channels.

Therefore, neurobiological investigations of this compound could focus on its potential neuroprotective effects, its ability to modulate neurotransmitter systems, and its interactions with neuronal receptors and ion channels. The combination of the picolinic acid scaffold with an amino group presents an interesting structural motif for the development of novel neuroactive compounds.

Protective Mechanisms against Neurotoxic Agents (e.g., quinolinic acid)

There is no available research data or scholarly publication that investigates the protective mechanisms of this compound against neurotoxic agents such as quinolinic acid. Studies on the neuroprotective effects of the broader class of picolinic acids have been conducted, but these findings cannot be specifically attributed to the this compound derivative without direct experimental evidence. The unique substitutions on the picolinic acid backbone—an amino group at the 5th position and an iodine atom at the 6th position—would significantly alter its chemical and electronic properties, meaning its biological activity cannot be extrapolated from that of picolinic acid.

Molecular Recognition Studies in Biological Systems

Similarly, a thorough review of scientific databases and academic journals did not reveal any studies on the molecular recognition properties of this compound in biological systems. Molecular recognition studies involve understanding the non-covalent interactions between a molecule and a biological target, such as a protein or nucleic acid. The specific structural features of this compound, including its potential for hydrogen bonding, halogen bonding, and electrostatic interactions, would theoretically make it a candidate for such studies. However, no published research has explored these potential interactions or its application as a synthetic receptor or ligand in biological contexts.

Advanced Analytical Methodologies for 5 Amino 6 Iodopicolinic Acid

Chromatographic Separation and Quantification Techniques

Chromatography remains the cornerstone for the analysis of complex chemical entities. For a substituted picolinic acid like 5-Amino-6-iodopicolinic acid, high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry, offer unparalleled sensitivity and selectivity.

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier technique for the trace analysis and metabolite profiling of this compound. The high resolving power of UHPLC, which utilizes columns with smaller particle sizes, allows for rapid and efficient separation of the target analyte from complex matrices such as plasma, urine, or environmental samples. mdpi.comnih.gov This is critical for pharmacokinetic studies or for monitoring the compound and its metabolic byproducts.

The tandem mass spectrometer (MS/MS) provides exceptional sensitivity and specificity through techniques like multiple reaction monitoring (MRM). In a hypothetical UHPLC-MS/MS method for this compound, the instrument would be set to monitor specific precursor-to-product ion transitions, ensuring that only the compound of interest is quantified, even at very low concentrations. For instance, the protonated molecule [M+H]⁺ would be selected in the first quadrupole, fragmented, and specific product ions would be monitored in the third quadrupole. protocols.io This methodology minimizes matrix effects and allows for detection limits in the sub-nanogram per milliliter range. mdpi.comnih.gov

Metabolite profiling, the identification of metabolic products of this compound, can also be effectively carried out using high-resolution mass spectrometry coupled with UHPLC. This approach allows for the identification of unknown metabolites by providing highly accurate mass measurements, which can be used to determine their elemental composition.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| UHPLC System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | [To be determined experimentally] |

| Dwell Time | 10 ms |

This table presents a hypothetical set of parameters and would require experimental optimization.

While this compound itself is not chiral, derivatives synthesized from it may possess stereogenic centers, making the assessment of enantiomeric purity crucial. Chiral chromatography is the definitive method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiraltech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of acidic compounds. nih.govmdpi.com For acidic analytes, anion-exchange type CSPs, which utilize chiral selectors like quinine (B1679958) or quinidine (B1679956) derivatives, can also offer excellent enantioselectivity. chiraltech.com The separation mechanism is based on the formation of transient diastereomeric ion pairs between the protonated chiral selector and the anionic analyte, complemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com Supercritical fluid chromatography (SFC) with chiral columns is also emerging as a powerful, environmentally friendly alternative to HPLC for enantioseparation. mdpi.com

Table 2: Potential Chiral Stationary Phases for Derivatives of this compound

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Potential Application |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various derivatives. |

| Anion-Exchanger | Quinine-based | Specifically for acidic chiral derivatives. |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | For derivatives with π-acceptor/donor groups. |

Selection of the optimal CSP would depend on the specific structure of the chiral derivative.

Electrophoretic Techniques for Compound Purity and Identity

Capillary electrophoresis (CE) offers an alternative and complementary approach to HPLC for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. This technique is particularly well-suited for the analysis of charged species like amino acids and carboxylic acids. nih.goviaea.org

For pyridinecarboxylic acids, CE can be used to assess purity and to separate isomers. nih.gov The composition of the background electrolyte, including its pH and the presence of additives, is a critical parameter for optimizing separation. nih.govnih.gov For instance, adding a cationic surfactant like cetyltrimethylammonium bromide (CTAB) to the buffer can reverse the electroosmotic flow, which can be advantageous for the separation of anionic species. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide high specificity and sensitivity, making it a powerful tool for the identification and quantification of this compound in complex samples. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantification of this compound, provided the compound has a distinct chromophore and is in a relatively pure solution. The presence of the pyridine (B92270) ring and the amino and iodo substituents would likely result in a characteristic UV absorption spectrum.

While direct quantification by UV spectrophotometry may be less sensitive and specific than chromatographic methods, it can be useful for rapid concentration measurements of purified samples. The development of more advanced spectroscopic techniques, such as those involving derivatization to produce a fluorescent product, could significantly enhance sensitivity and selectivity. The spectroscopic properties of related compounds like dipicolinic acid have been studied in detail, providing a basis for understanding the potential spectral characteristics of this compound. researchgate.netnih.gov

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a key technology in drug discovery for rapidly testing large numbers of compounds for biological activity. ufl.edu If this compound is used as a scaffold for creating a library of derivatives, HTS assays would be essential for identifying promising lead compounds.